molecular formula C10H15BO2 B3040077 3-Isobutylphenylboronic acid CAS No. 153624-42-1

3-Isobutylphenylboronic acid

Cat. No.: B3040077
CAS No.: 153624-42-1
M. Wt: 178.04 g/mol
InChI Key: XBMYWKQRGMFPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an isobutyl group at the meta position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Safety and Hazards

Safety data sheets suggest that 3-Isobutylphenylboronic acid may be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

The primary target of 3-Isobutylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the successful formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, contributing to the creation of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The stability of the compound can also be affected by factors such as temperature and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially allow 3-Isobutylphenylboronic acid to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Molecular Mechanism

Boronic acids are known to be used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylphenylboronic acid typically involves the reaction of 1-bromo-3-isobutylbenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature and subsequently treated with hydrochloric acid to yield the desired boronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylphenylboronic acid is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: The corresponding hydrocarbons.

Scientific Research Applications

3-Isobutylphenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Isobutylphenylboronic acid
  • 2-Isobutylphenylboronic acid

Comparison: 3-Isobutylphenylboronic acid is unique due to the position of the isobutyl group on the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. Compared to phenylboronic acid, the isobutyl substitution provides additional hydrophobic interactions, which can be advantageous in certain applications. The position of the isobutyl group (meta vs. para or ortho) also affects the compound’s electronic properties and reactivity .

Properties

IUPAC Name

[3-(2-methylpropyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMYWKQRGMFPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isobutylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Isobutylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Isobutylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Isobutylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Isobutylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Isobutylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.